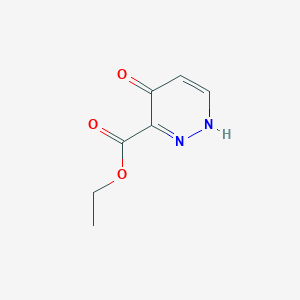

Ethyl4-hydroxypyridazine-3-carboxylate

Description

Ethyl 4-hydroxypyridazine-3-carboxylate is a heterocyclic organic compound featuring a pyridazine ring substituted with a hydroxyl group at position 4 and an ethyl carboxylate ester at position 2.

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

ethyl 4-oxo-1H-pyridazine-3-carboxylate |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(10)3-4-8-9-6/h3-4H,2H2,1H3,(H,8,10) |

InChI Key |

KGUIITKLEJNKRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Multistep Process from 1,3-Diketones (Patent WO2011161612A1)

- Step 1: Reaction of 1,3-diketones with ammonia or hydrazine to form unsaturated aminoketones.

- Step 2: N-acylation of the aminoketones with acid halides or anhydrides.

- Step 3: Intramolecular aldol condensation to form substituted 4-hydroxypyridines, including ethyl 4-hydroxypyridazine-3-carboxylate derivatives.

This process yields the target compound in 50-60% over three steps and is economically favorable due to the use of readily available starting materials. The workup involves aqueous extraction, solvent removal under reduced pressure, and purification by crystallization or chromatography. Chlorination of the 4-hydroxypyridine intermediate can also be performed using chlorinating agents like thionyl chloride or phosphoryl chloride if needed for further functionalization.

Cyclization via Diaza-Wittig Reaction (Research Literature)

A high-yielding method involves the organophosphorus-catalyzed diaza-Wittig reaction:

- Starting from methyl 2-diazo-3-oxobutanoate, treated with titanium tetrachloride and triethylamine at low temperatures (-78 °C).

- Subsequent addition of aldehydes leads to formation of substituted hydroxypyridazine carboxylates.

- The reaction mixture is quenched with saturated ammonium chloride solution, extracted, dried, and purified by flash chromatography.

- Yields reported for similar compounds reach up to 92%, indicating efficiency and selectivity.

Industrial Scale-Up Considerations

- Use of continuous flow reactors for precise control over temperature, pressure, and reactant concentration.

- Automated systems minimize human error and improve reproducibility.

- Optimization of reaction parameters to maximize yield and purity.

- Purification typically involves recrystallization or chromatographic techniques to achieve pharmaceutical-grade quality.

- Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1,3-Diketone + Ammonia + N-acylation + Aldol condensation | 1,3-Diketones, ammonia, acid halides | Acid halides/anhydrides, base | Multi-step, room temp to reflux | 50-60 | Economical, scalable |

| Organophosphorus-catalyzed Diaza-Wittig | Methyl 2-diazo-3-oxobutanoate, aldehydes | TiCl4, Et3N | -78 °C, inert atmosphere | Up to 92 | High yield, requires low temp |

| Hydrazine hydrate + Ethyl acetoacetate | Ethyl acetoacetate, hydrazine hydrate | Acid catalyst (e.g., H2SO4) | Reflux in ethanol/methanol | Moderate | Common lab-scale method |

| Continuous flow synthesis (industrial) | Same as above | Automated reactors | Controlled temp/pressure | High | Efficient scale-up |

- The choice of solvent and temperature critically influences the cyclization step, with polar protic solvents (ethanol, methanol) favoring higher yields.

- Acid catalysts, such as sulfuric acid, promote esterification and ring closure but require careful control to avoid side reactions.

- Low-temperature organophosphorus-catalyzed routes provide superior yields and selectivity but may be less practical for large-scale synthesis due to cryogenic conditions.

- Purification by recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures) yields analytically pure compounds.

- Chlorination post-synthesis can modify the hydroxyl group for further synthetic applications, using reagents like thionyl chloride under mild conditions.

The preparation of ethyl 4-hydroxypyridazine-3-carboxylate is well-established through multiple synthetic routes, including classical cyclization of diketones with hydrazine, multistep N-acylation and aldol condensation processes, and advanced organophosphorus-catalyzed diaza-Wittig reactions. Each method offers trade-offs between yield, scalability, and operational complexity. Industrial synthesis favors continuous flow and multi-step processes with optimized workup and purification to achieve high-purity products for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 4-oxopyridazine-3-carboxylate derivatives.

Reduction: Formation of 4-hydroxypyridazine derivatives with reduced ester groups.

Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Ethyl 4-hydroxypyridazine-3-carboxylate has demonstrated notable antimicrobial activity against various bacterial strains. Studies have shown that this compound exerts bactericidal effects through mechanisms that may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Effects

Research indicates that ethyl 4-hydroxypyridazine-3-carboxylate possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro assays have revealed its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing conditions such as arthritis and other inflammatory disorders.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It has been shown to scavenge free radicals effectively, which could provide protective effects against oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative conditions.

Indirect AMPK Activators

Recent studies have highlighted the role of ethyl 4-hydroxypyridazine-3-carboxylate as an indirect activator of AMP-activated protein kinase (AMPK). This activation is crucial for metabolic regulation and energy homeostasis, making the compound a potential therapeutic agent for metabolic syndromes and type 2 diabetes management .

Drug Development

The compound's structural characteristics allow it to serve as a scaffold for the development of novel pharmaceuticals. Its derivatives can be synthesized to enhance specific biological activities or reduce side effects, paving the way for new drug candidates targeting various diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, ethyl 4-hydroxypyridazine-3-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism

A model of carrageenan-induced paw edema in rats was utilized to assess the anti-inflammatory effects of ethyl 4-hydroxypyridazine-3-carboxylate. The compound demonstrated a dose-dependent reduction in edema formation, with significant effects observed at doses of 20 mg/kg compared to control groups treated with standard anti-inflammatory drugs like Piroxicam .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in binding to biological targets, influencing enzyme activity, and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with ethyl 4-hydroxypyridazine-3-carboxylate, particularly in their heterocyclic cores and ester functionalities:

Key Observations:

- Heterocyclic Core Influence : Pyridazines (six-membered, two adjacent nitrogen atoms) exhibit distinct electronic properties compared to five-membered isoxazoles or pyrazoles, affecting reactivity and solubility.

Physicochemical Properties

Comparative data for selected properties:

Key Observations:

- The hydroxyl group in ethyl 4-hydroxypyridazine-3-carboxylate likely increases its melting point compared to non-hydroxylated analogs (e.g., ethyl 3-methylpyrazole-4-carboxylate).

- Trifluoromethyl groups () reduce water solubility but improve metabolic stability in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.